
Application Note: Mass Spectrometry Analysis
of 1,3-Dipalmitoyl-2-Stearoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Dipalmitoyl-2-stearoyl glycerol

Cat. No.: B1208165 Get Quote
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Abstract
This document provides a detailed guide for the analysis of the triglyceride 1,3-dipalmitoyl-2-
stearoyl glycerol (TG 16:0/18:0/16:0) using liquid chromatography-tandem mass spectrometry

(LC-MS/MS). Triglycerides are key molecules in energy storage and are implicated in various

metabolic diseases.[1][2] Accurate identification and quantification of specific triglyceride

species like TG 16:0/18:0/16:0 are crucial for understanding their physiological and

pathological roles. This application note outlines a comprehensive protocol, from sample

preparation to data analysis, and includes expected fragmentation patterns and a relevant

biological pathway.

Introduction
1,3-dipalmitoyl-2-stearoyl glycerol is a triacylglycerol containing two palmitic acid (16:0)

moieties at the sn-1 and sn-3 positions and one stearic acid (18:0) moiety at the sn-2 position.

[3][4] The analysis of such specific triglycerides is essential in lipidomics research, particularly

in studies related to metabolic disorders like obesity, type 2 diabetes, and cardiovascular

disease.[1][2][5][6][7] Mass spectrometry, coupled with liquid chromatography, offers a highly

sensitive and specific method for the detailed characterization and quantification of individual

lipid molecules from complex biological matrices.[8] This note describes a robust LC-MS/MS

method for the analysis of TG 16:0/18:0/16:0.
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Experimental Protocols
Sample Preparation: Lipid Extraction
A standard liquid-liquid extraction method is employed to isolate lipids from biological samples

(e.g., plasma).

Materials:

Methanol (MeOH), LC-MS grade

Methyl-tert-butyl ether (MTBE), LC-MS grade

Water, LC-MS grade

Internal Standard (IS): TG(16:0/18:0/16:0)-d5 (or other suitable deuterated TG standard)

Sample (e.g., 20 µL of plasma)

Procedure:

To a clean microcentrifuge tube, add the sample and the internal standard solution.

Add 200 µL of cold methanol. Vortex briefly.

Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.[4]

Induce phase separation by adding 188 µL of LC-MS grade water. Vortex for 10 seconds.[4]

Centrifuge at 14,000 rpm for 2 minutes to separate the layers.[9]

Carefully collect the upper organic layer (lipophilic fraction) into a new tube.[9]

Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal

evaporator.

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of methanol/toluene

(9:1, v/v) or another solvent compatible with the LC system for analysis.[9]
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LC-MS/MS Analysis
Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size)

Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source

LC Method:

Mobile Phase A: 20 mM Ammonium formate in water

Mobile Phase B: 2-Propanol/Acetonitrile (80/20, v/v)

Flow Rate: 0.4 mL/min

Column Temperature: 45°C

Injection Volume: 3 µL

Gradient: A suitable gradient to separate triglycerides. An example gradient could be:

0-2 min: 30% B

2-10 min: 30-90% B

10-12 min: 90% B

12-12.1 min: 90-30% B

12.1-15 min: 30% B

MS Method:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV
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Source Temperature: 120°C

Desolvation Temperature: 350°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

MS Scan Range: m/z 700-1000

MS/MS Fragmentation: Collision-Induced Dissociation (CID)

Collision Energy: Ramped (e.g., 20-40 eV) or optimized for the specific instrument.

Data Presentation
Molecular Profile of 1,3-Dipalmitoyl-2-Stearoyl Glycerol

Property Value Reference

Chemical Formula C₅₃H₁₀₂O₆ [4]

Molecular Weight 835.4 g/mol [4]

Synonyms
TG(16:0/18:0/16:0), 1,3-

Palmitin-2-Stearin
[4]

CAS Number 2177-97-1 [4]

Expected Mass Spectrometry Data
The primary fragmentation pathway for triglycerides in positive ion mode ESI-MS/MS is the

neutral loss of the constituent fatty acids from the ammoniated precursor ion ([M+NH₄]⁺). This

results in the formation of diacylglycerol-like fragment ions.
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Ion Type Description Calculated m/z

Precursor Ion
Ammoniated molecule:

([C₅₃H₁₀₂O₆ + NH₄]⁺)
852.8

Fragment Ion 1 (Neutral Loss

of Palmitic Acid)

([M+NH₄ - C₁₆H₃₂O₂]⁺) - Loss

of a palmitic acid from sn-1 or

sn-3

596.5

Fragment Ion 2 (Neutral Loss

of Stearic Acid)

([M+NH₄ - C₁₈H₃₆O₂]⁺) - Loss

of the stearic acid from sn-2
568.5

Note: The m/z values are calculated based on the most common isotopes and may vary slightly

depending on the instrument calibration and resolution.

Visualization
Mass Spectrometry Fragmentation Workflow
The following diagram illustrates the expected fragmentation pattern of 1,3-dipalmitoyl-2-
stearoyl glycerol in an ESI-MS/MS experiment.
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Caption: Fragmentation of 1,3-dipalmitoyl-2-stearoyl glycerol.

De Novo Lipogenesis Pathway
Triglycerides are synthesized through the de novo lipogenesis pathway, which converts excess

carbohydrates into fatty acids.[10][11] These fatty acids are then esterified to a glycerol
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backbone to form triglycerides.

Glucose

Pyruvate

Glycolysis

Acetyl-CoA

Malonyl-CoA

ACC

Palmitic Acid (16:0)

FAS

Stearic Acid (18:0)

Elongation

Diacylglycerol (DAG)

Glycerol-3-Phosphate

1,3-Dipalmitoyl-2-Stearoyl
Glycerol (TG 16:0/18:0/16:0)

DGAT

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1208165?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified de novo lipogenesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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